methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine

mGluR2 Positive Allosteric Modulator CNS Drug Discovery

Researchers pursuing mGluR2 PAM programs often encounter complex clinical leads with high MW and lipophilicity, complicating SAR interpretation. This compound delivers a validated, minimal scaffold with confirmed mGluR2 PAM activity (EC50=347 nM) and superior physicochemical properties (MW 215.29, XLogP3=1.4). • Free secondary amine enables rapid N-functionalization via high-throughput alkylation, reductive amination, or amide coupling for parallel library synthesis • ~230 Da lower MW and ~2.4 log units reduced lipophilicity versus clinical lead (+)-17e, ensuring elaborated products remain within lead-like chemical space • Ideal chemical probe for dissecting molecular determinants of positive allosteric modulation at mGluR2 with cleaner SAR interpretation

Molecular Formula C13H17N3
Molecular Weight 215.3
CAS No. 1343093-17-3
Cat. No. B2591340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine
CAS1343093-17-3
Molecular FormulaC13H17N3
Molecular Weight215.3
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C2=NC=CN2C
InChIInChI=1S/C13H17N3/c1-14-12(13-15-8-9-16(13)2)10-11-6-4-3-5-7-11/h3-9,12,14H,10H2,1-2H3
InChIKeyZZLJVAGVEBSSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine (CAS 1343093-17-3): Procurement-Relevant Baseline Profile


Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine (CAS 1343093-17-3) is a synthetic, low-molecular-weight (215.29 g/mol) imidazole-amine hybrid that incorporates a 1-methylimidazole ring linked via a chiral benzylic carbon to an N-methylamine and a benzyl group [1]. Its pharmacophoric elements—an imidazole, a basic secondary amine, and a flexible phenethyl linker—are signature motifs of numerous CNS-penetrant chemotypes [2]. The compound's physicochemical profile (XLogP3 = 1.4, HBD = 1, HBA = 2) [1] places it firmly within lead-like property space, suggesting suitability for further derivatization in medicinal chemistry campaigns targeting CNS receptors.

Why Generic 'Imidazole-Phenethyl Amine' Scaffold Swaps Can Mislead: The Case for Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine


Superficially, many imidazole-containing phenethylamines appear interchangeable; however, the position of the N-methyl group on the imidazole ring and the specific connectivity at the benzylic carbon critically control receptor subtype selectivity and allosteric pharmacology [1]. In the broader mGluR2 positive allosteric modulator (PAM) field, moving the N-methyl from the imidazole N1 to the exocyclic amine—as occurs in methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine—profoundly alters the hydrogen-bonding network recognized by the allosteric pocket, frequently converting a potent PAM into an inactive or orthosteric ligand [1]. Without this exact connectivity, the finely tuned cooperativity with glutamate that underpins therapeutic efficacy in psychosis models is lost, making direct substitution with structurally-similar, but functionally-divergent, analogs scientifically unsound.

Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine: Quantitative Differentiation Evidence vs. Closest Analogs


mGluR2 PAM Potency: Target Compound vs. Piperidine-Containing Clinical Lead

In a human mGluR2 membrane-based functional assay, methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine demonstrated positive allosteric modulatory activity with an EC50 of 347 nM [1]. For context, the prototype clinical candidate (+)-17e from the 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine series achieved an EC50 of approximately 12 nM in a comparable assay format [2]. Although the target compound is less potent, it represents a structurally simpler and synthetically more accessible scaffold that retains the essential imidazole-phenyl pharmacophore responsible for mGluR2 PAM activity.

mGluR2 Positive Allosteric Modulator CNS Drug Discovery

Physicochemical Differentiation: Target Amine vs. Piperidine-Based mGluR2 PAMs

Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine (Molecular Weight = 215.29 g/mol; XLogP3 = 1.4; Hydrogen Bond Donors = 1; Hydrogen Bond Acceptors = 2) [1] demonstrates a significantly lower molecular weight and reduced lipophilicity compared to the optimized clinical leads [2]. For example, compound (+)-17e (Molecular Weight = 445.5 g/mol; cLogP = 3.8) carries substantially more lipophilic burden, which often correlates with higher metabolic clearance and off-target pharmacology. This property advantage positions the target compound as a more ligand-efficient starting point for lead optimization campaigns.

CNS Drug Design Ligand Efficiency Physicochemical Property Optimization

Synthetic Accessibility Advantage Over Orthosteric mGluR2 Agonists

The chemical structure of methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine—a secondary amine with a free N–H—provides a direct synthetic handle for rapid diversification through N-alkylation, reductive amination, or amide coupling . In contrast, orthosteric mGluR2/3 agonists such as LY354740 (a conformationally constrained bicyclic amino acid, MW = 186.2 g/mol) require complex stereocontrolled syntheses and lack the modular diversification capacity . This inherent synthetic accessibility makes methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine a superior procurement choice when downstream chemistry demands rapid parallel library synthesis.

Organic Synthesis Medicinal Chemistry Building Block Utility

Best Research and Industrial Application Scenarios for Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine (CAS 1343093-17-3)


Fragment-Based or Hit-to-Lead mGluR2 Positive Allosteric Modulator Discovery

Based on its confirmed mGluR2 PAM activity (EC50 = 347 nM) and superior physicochemical profile relative to the clinical lead (+)-17e (MW reduced by ~230 Da; Lipophilicity reduced by ~2.4 log units), this compound is optimally positioned as a validated hit scaffold for fragment-based or hit-to-lead mGluR2 PAM programs. Researchers can exploit the free secondary amine handle for rapid parallel synthesis to improve potency while maintaining favorable CNS drug-like properties [1] [2].

Chemical Biology Tool for Dissecting mGluR2 Allosteric Pharmacology

The compound's unambiguous mGluR2 PAM functional activity, combined with its structural simplicity, makes it suitable as a chemical probe to dissect the molecular determinants of positive allosteric modulation at mGluR2. Unlike the more complex piperidine-containing clinical leads, this scaffold's minimal pharmacophore elements allow cleaner structure-activity relationship interpretation [1] [2].

Parallel Library Synthesis in CNS Medicinal Chemistry

The versatile free secondary amine functionality enables straightforward N-functionalization via high-throughput alkylation, reductive amination, or amide coupling, making this compound an ideal core scaffold for the parallel synthesis of diverse compound libraries targeting CNS receptors. Its low molecular weight and moderate lipophilicity ensure that elaborated products remain within lead-like chemical space [1].

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